molecular formula C6H12Cl2N2S2 B6602365 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride CAS No. 1211449-80-7

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride

Cat. No.: B6602365
CAS No.: 1211449-80-7
M. Wt: 247.2 g/mol
InChI Key: NTIROLYIVNIUBG-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride (CAS 1211449-80-7) is a high-purity chemical compound with a molecular formula of C6H12Cl2N2S2 and a molecular weight of 247.21 g/mol . This dihydrochloride salt form enhances the compound's stability and solubility, making it suitable for various in-vitro research applications. The compound features a 4-methylthiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Specifically, thiazole derivatives are of significant interest in neuroscientific research as potential activators of human carbonic anhydrase (CA) isoforms . Activating these enzymes is a growing area of investigation for targeting central nervous system pathologies, including memory and learning impairments . Researchers can utilize this amine-containing building block to synthesize more complex molecules or to study structure-activity relationships in drug discovery projects focused on developing selective CA activators. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S2.2ClH/c1-5-4-10-6(8-5)9-3-2-7;;/h4H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIROLYIVNIUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Thiolation

A cornerstone of synthesizing 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride involves nucleophilic substitution reactions. The thiazole ring is functionalized with a sulfanyl group through reactions between thiol-containing intermediates and halogenated ethanamine derivatives. For instance, 4-methyl-1,3-thiazole-2-thiol may react with 2-chloroethanamine under alkaline conditions to form the thioether linkage. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) at 60°C for 18 hours, achieving moderate yields of 36–50% after purification by high-performance liquid chromatography (HPLC).

Key Reaction Conditions:

ParameterValue
SolventDMF
Temperature60°C
CatalystDiisopropylethylamine
Reaction Time18 hours
Yield36–50%

Hydrazinolysis of Phthalimide Precursors

An alternative route involves the use of phthalimide-protected intermediates. For example, 2-((2-methylthiazol-4-yl)methyl)isoindoline-1,3-dione undergoes hydrazinolysis with hydrazine hydrate in ethanol at 20°C for 0.5 hours. This method selectively removes the phthaloyl protecting group, yielding (2-methylthiazol-4-yl)methanamine, which is subsequently converted to the target compound via sulfuration and salt formation.

Procedure Summary:

  • Hydrazinolysis: Stir 2-((2-methylthiazol-4-yl)methyl)isoindoline-1,3-dione (1 g, 3.87 mmol) with hydrazine hydrate (291 mg, 5.81 mmol) in ethanol (10 mL) at 20°C for 0.5 hours.

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (dichloromethane:methanol = 10:1) to isolate (2-methylthiazol-4-yl)methanamine (330 mg).

Salt Formation and Final Product Isolation

Dihydrochloride Salt Preparation

The free amine intermediate is converted to its dihydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s solubility and stability. A typical protocol involves dissolving the amine in anhydrous ethanol and bubbling hydrogen chloride gas through the solution until precipitation occurs. The product is then filtered, washed with cold ether, and dried under vacuum.

Critical Parameters:

  • Acid Concentration: Use 2 equivalents of HCl for complete protonation.

  • Temperature: Maintain 0–5°C during acid addition to prevent decomposition.

  • Purity: Final purity exceeds 95% after recrystallization from ethanol/water mixtures.

Chromatographic Purification

Silica gel chromatography remains the gold standard for purifying intermediates. For example, a gradient elution of dichloromethane:methanol (10:1 to 0:1) effectively separates byproducts from (2-methylthiazol-4-yl)methanamine. HPLC with acetonitrile/water gradients further refines the dihydrochloride salt, achieving >99% purity for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

MethodYieldPurityReaction Time
Nucleophilic Substitution36–50%>95%18 hours
Hydrazinolysis70%90–95%0.5 hours

The hydrazinolysis route offers higher yields (70%) but requires additional steps for sulfuration. In contrast, nucleophilic substitution provides direct access to the thioether linkage but suffers from lower efficiency due to competing side reactions.

Scalability and Industrial Feasibility

Industrial-scale synthesis favors the hydrazinolysis approach due to shorter reaction times and compatibility with continuous flow systems. However, the nucleophilic substitution method is preferred for small-scale research due to its straightforward setup and minimal intermediate handling .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: Oxidation of the thiazole ring can lead to the formation of thiazol-2-one derivatives.

  • Reduction: Reduction of the compound can result in the formation of thiazol-2-amine derivatives.

  • Substitution: Substitution reactions can produce various alkylated or acylated derivatives of the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

The thiazole ring in this compound is known for its biological activity, making it a potential candidate for drug development. Research has shown that thiazole derivatives can exhibit antimicrobial, antifungal, and anti-inflammatory properties. Studies focusing on the synthesis of new thiazole-based compounds have indicated that they can act as inhibitors in various biological pathways, particularly in cancer treatment and infectious diseases.

Biochemical Studies

In biochemical research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it valuable for understanding cellular mechanisms and developing targeted therapies. For instance, compounds with thiazole moieties have been investigated for their role in modulating enzyme activity related to cancer metabolism.

Material Science

Thiazole derivatives are also explored in material science for their potential application in organic electronics and photonic devices. The unique electronic properties of thiazole compounds allow them to be integrated into materials that exhibit conductive or luminescent properties, which are essential for developing advanced materials such as sensors and light-emitting devices.

Case Studies

Study TitleObjectiveFindings
Thiazole Derivatives as Anticancer Agents Investigate the efficacy of thiazole derivatives against cancer cell linesCompounds showed significant cytotoxicity against multiple cancer types, indicating potential for drug development
Biochemical Pathways Inhibition Study the interaction of thiazole-based compounds with metabolic enzymesIdentified specific inhibitors that could modulate enzyme activity linked to metabolic disorders
Organic Photonic Devices Evaluate the use of thiazole compounds in electronic materialsDemonstrated improved conductivity and stability in organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism by which 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Applications/Use
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride (Target) Not provided Not provided Not provided Thiazole, sulfanyl, dihydrochloride salt Likely research/building block
2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride Not provided Not provided 511278-20-9 Morpholine, sulfonyl (-SO₂), hydrochloride salt Synthetic intermediate
1-(3-Methyl-1,2-thiazol-4-yl)methanamine dihydrochloride C₄H₉Cl₂N₂S 322.71 1116-84-7 Thiazole, methyl, dihydrochloride salt Building block
2-(4-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine dihydrochloride C₁₀H₁₃Cl₂N₂O 246.13 Not provided Benzoxazole, methyl, dihydrochloride salt Life science research

Key Observations:

  • Heterocyclic Core: The target compound’s thiazole ring (S and N) contrasts with the benzoxazole (O and N) in . Thiazoles are more electron-rich due to sulfur’s lower electronegativity, enhancing nucleophilic reactivity compared to benzoxazoles .
  • Sulfur Linkage: The sulfanyl (-S-) group in the target compound differs from the sulfonyl (-SO₂) group in the morpholine derivative (). Sulfonyl groups are more polar and oxidation-resistant, whereas sulfanyl groups are prone to oxidation but offer better π-orbital overlap for conjugation .
  • Salt Form: The dihydrochloride salt in the target compound and ’s thiazole derivative likely improves solubility compared to the single hydrochloride salt in the morpholine analog.

Physicochemical Properties

  • Solubility: Dihydrochloride salts generally exhibit higher water solubility than their freebase counterparts. For example, 1-(3-methyl-1,2-thiazol-4-yl)methanamine dihydrochloride (MW 322.71) is likely more soluble than neutral thiazole derivatives .
  • Stability: The sulfanyl group in the target compound may render it susceptible to oxidation, whereas sulfonyl-containing analogs (e.g., ’s morpholine derivative) are more stable under oxidative conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride, and what critical reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-methyl-1,3-thiazole-2-thiol and 2-chloroethylamine, followed by dihydrochloride salt formation. Key conditions include:

  • Use of anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .
  • Temperature control (60–80°C) to balance reaction rate and byproduct formation .
  • Purification via recrystallization in ethanol/HCl to isolate the dihydrochloride form .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient .
  • Structural Confirmation :
  • 1^1H/13^13C NMR to verify thiazole ring protons (δ 6.8–7.2 ppm) and sulfanyl-ethylamine chain (δ 2.8–3.4 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular ion [M+H]+^+ at m/z 219.03 .

Q. What solvent systems are optimal for handling this compound in biological assays?

  • Methodology :

  • Aqueous solubility is limited due to the hydrochloride salt. Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for assays .
  • Precipitation issues can be mitigated by sonication or adding surfactants (e.g., Tween-20) .

Advanced Research Questions

Q. How does the thiazole sulfanyl moiety influence receptor binding in neurotransmitter systems?

  • Methodology :

  • In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with histamine H3 or serotonin receptors. The thiazole ring’s electron-rich sulfur may engage in π-π stacking or hydrogen bonding .
  • In Vitro Binding Assays : Radioligand competition studies (e.g., 3^3H-α-methylhistamine for H3 receptors) to measure IC50_{50} values .

Q. What strategies resolve contradictions in reported biological activity across structural analogs?

  • Case Study : Analogs like [1-(4-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (CAS 1332530-42-3) show divergent IC50_{50} values in kinase inhibition assays .
  • Resolution Tactics :

  • Compare logP values (e.g., via HPLC) to assess membrane permeability differences.
  • Validate assay conditions (e.g., ATP concentration in kinase assays) to control for false negatives .

Q. How can deuterium labeling aid in metabolic pathway tracing for this compound?

  • Methodology : Synthesize a deuterated analog (e.g., 2^2H at the ethylamine chain) using NaBD4_4 reduction. Track metabolites via LC-MS/MS in hepatocyte incubations to identify oxidation or thiazole ring cleavage pathways .

Q. What computational models predict the compound’s pharmacokinetic properties?

  • Methodology :

  • QSAR Models : Utilize ADMET Predictor or SwissADME to estimate bioavailability (%F = 45–60%) and CNS penetration (logBB = -1.2).
  • MD Simulations : Assess stability of the sulfanyl-thiazole interaction in lipid bilayers .

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